![molecular formula C11H13NO3 B146998 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene CAS No. 134040-21-4](/img/structure/B146998.png)
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene
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Description
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene is a chemical compound with the molecular formula C11H13NO3. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene involves a benzene ring substituted with an ethoxy group and a 2-nitroprop-1-enyl group . The exact 3D structure can be computed using specialized software .Scientific Research Applications
Analytical Chemistry
The distinct spectral properties of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene can be utilized in analytical chemistry for the development of new chromatographic methods or as a standard in mass spectrometry for quantifying similar compounds .
Medicinal Chemistry
This compound could serve as a precursor for the synthesis of drug candidates. Its benzylic position is particularly reactive and can undergo various transformations, such as oxidation or halogenation, leading to derivatives with potential biological activity .
properties
IUPAC Name |
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-7-5-4-6-10(11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQACPGNUJJIEOZ-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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